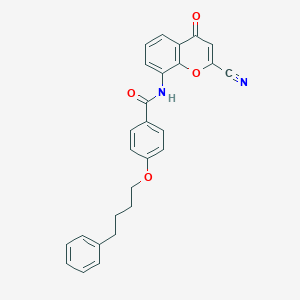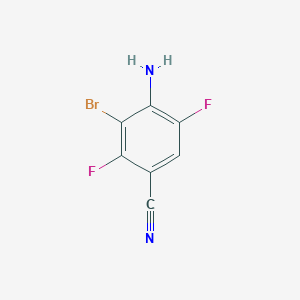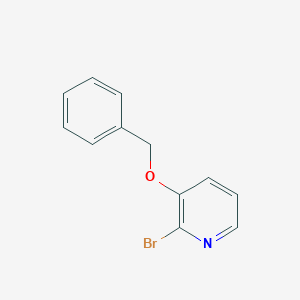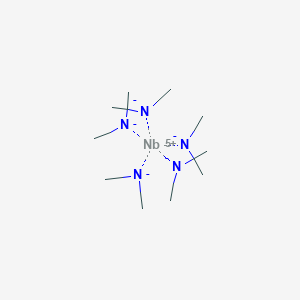
Niobium, pentakis(diméthylamino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Niobium, pentakis(dimethylamino)- is a useful research compound. Its molecular formula is C10H30N5Nb and its molecular weight is 313.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality Niobium, pentakis(dimethylamino)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Niobium, pentakis(dimethylamino)- including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Niobium, pentakis(dimethylamino)- has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other niobium compounds and as a catalyst in organic reactions.
Biology: Investigated for its potential use in biological systems due to its unique reactivity.
Medicine: Explored for its potential in drug development and as a component in medical devices.
Industry: Utilized in the production of advanced materials, including thin films and coatings.
Mécanisme D'action
Target of Action
Pentakis(dimethylamino)niobium(V), also known as Nb(N(CH3)2)5, is primarily used in the field of chemical vapor deposition (CVD) and atomic layer deposition (ALD) . It serves as a precursor for the deposition of niobium-containing films .
Mode of Action
The compound interacts with its targets through a process known as catalytic asymmetric hydroaminoalkylation and hydroamination/cyclization . This process involves the addition of amines to alkenes, resulting in the formation of new carbon-nitrogen bonds .
Biochemical Pathways
It’s known that the compound plays a crucial role in the deposition of niobium-containing films, which are used in various technological applications .
Pharmacokinetics
As a CVD/ALD precursor, it’s primarily used in industrial settings rather than biological systems .
Result of Action
The primary result of the action of pentakis(dimethylamino)niobium(V) is the formation of niobium-containing films. These films have various applications in the field of electronics and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Niobium, pentakis(dimethylamino)- is typically synthesized through the reaction of niobium pentachloride with lithium dimethylamide. The reaction is carried out under an inert atmosphere to prevent moisture contamination. The general reaction is as follows:
NbCl5+5LiNMe2→Nb(NMe2)5+5LiCl
The reaction is performed in a solvent such as tetrahydrofuran (THF) at low temperatures to ensure the stability of the product .
Industrial Production Methods: Industrial production of niobium, pentakis(dimethylamino)- involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to maintain product purity and yield. The compound is often packaged in glass ampules or metal containers to prevent degradation .
Types of Reactions:
Oxidation: Niobium, pentakis(dimethylamino)- can undergo oxidation reactions, forming niobium oxides.
Reduction: The compound can be reduced to lower oxidation states of niobium.
Substitution: It can participate in substitution reactions where the dimethylamino groups are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents under controlled conditions.
Reduction: Reducing agents such as hydrogen or lithium aluminum hydride.
Substitution: Various nucleophiles can be used to replace the dimethylamino groups.
Major Products:
Oxidation: Niobium oxides.
Reduction: Lower oxidation state niobium compounds.
Substitution: Niobium complexes with different ligands.
Comparaison Avec Des Composés Similaires
Tantalum, pentakis(dimethylamino)-: Similar in structure and reactivity but involves tantalum instead of niobium.
Niobium, tetrakis(dimethylamino)-: Contains four dimethylamino groups instead of five, leading to different reactivity and stability.
Uniqueness: Niobium, pentakis(dimethylamino)- is unique due to its high coordination number and the stability of its dimethylamino ligands. This makes it particularly useful in applications requiring stable, high-coordination niobium complexes .
Propriétés
Numéro CAS |
19824-58-9 |
|---|---|
Formule moléculaire |
C10H30N5Nb |
Poids moléculaire |
313.29 g/mol |
Nom IUPAC |
dimethylazanide;niobium(5+) |
InChI |
InChI=1S/5C2H6N.Nb/c5*1-3-2;/h5*1-2H3;/q5*-1;+5 |
Clé InChI |
ASKHRHGGZBQNEA-UHFFFAOYSA-N |
SMILES |
C[N-]C.C[N-]C.C[N-]C.C[N-]C.C[N-]C.[Nb+5] |
SMILES canonique |
C[N-]C.C[N-]C.C[N-]C.C[N-]C.C[N-]C.[Nb+5] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


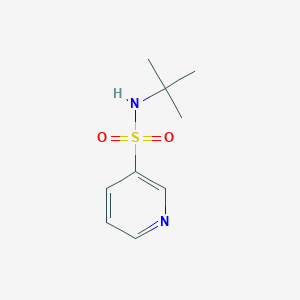
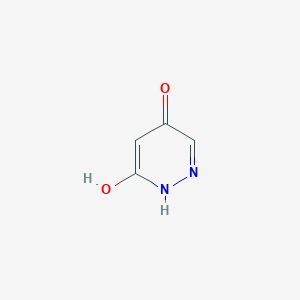
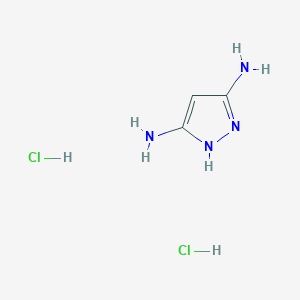
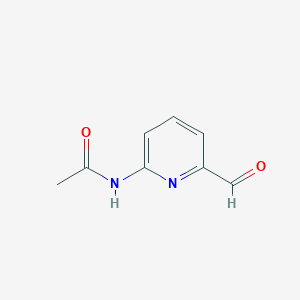

![(3,4-dihydro-2H-pyrano[2,3-b]pyridin-2-yl)methanamine](/img/structure/B175374.png)
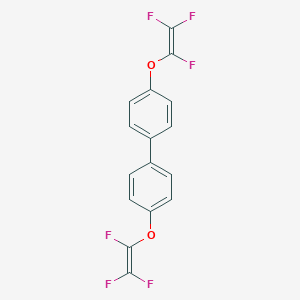

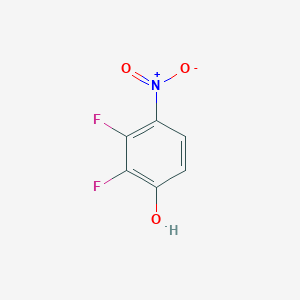

![2-Mercaptobenzo[D]oxazole-4-carboxylic acid](/img/structure/B175391.png)
